molecular formula C39H49NO16 B1679386 Nogalamycin CAS No. 1404-15-5

Nogalamycin

Cat. No. B1679386
CAS RN: 1404-15-5
M. Wt: 787.8 g/mol
InChI Key: KGTDRFCXGRULNK-OSOIFZHCSA-N
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Description

Nogalamycin is an anthracycline antibiotic produced by the soil bacteria Streptomyces nogalater. It has antitumor properties but is also highly cardiotoxic . The less cardiotoxic semisynthetic analog menogaril was developed in the 1970s .


Synthesis Analysis

The biosynthetic pathway towards the aglycone core of nogalamycin has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway . The biosynthetic route is similar to that of aklavinone (the aglycone core of most anthracyclines, including doxorubicin), the sole difference being that the first acyl group that is loaded into the PKS is an acetate rather than a propionate .


Molecular Structure Analysis

Nogalamycin consists of three components: nogalamycinone (the aglycone core), nogalose, and nogalamine . Each component is built separately and then ligated together by two glycosyltransferases . The structure of nogalamycin has been determined by X-ray diffraction analyses .


Chemical Reactions Analysis

The unusual C5′′–C2 carbocyclization in the biosynthesis of nogalamycin is catalyzed by the non-heme iron α-ketoglutarate (α-KG)–dependent SnoK . In the same metabolic pathway, the homologous SnoN catalyzes an epimerization step at the adjacent C4′′ carbon, most likely via a radical mechanism involving the Fe (IV) = O center .


Physical And Chemical Properties Analysis

Nogalamycin has a chemical formula of C39H49NO16 and a molar mass of 787.80 g/mol .

Safety And Hazards

Nogalamycin is highly cardiotoxic . This has limited its clinical use, despite its antitumor properties .

Future Directions

Research is ongoing to enhance nogalamycin production and develop novel nogalamycin analogs for future drug development efforts . Overexpression of the minimal polyketide synthase genes (snoa123) resulted in a fourfold production increase in nogalamycin .

properties

IUPAC Name

methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTDRFCXGRULNK-JYOBTZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930779
Record name Nogalamycin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nogalamycin

CAS RN

1404-15-5
Record name Nogalamycin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nogalamycin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nogalamycin
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URL https://comptox.epa.gov/dashboard/DTXSID20930779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nogalamycin from Streptomyces Nogalater
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Record name Nogalamycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,890
Citations
BK Bhuyan, CG Smith - Antineoplastic and Immunosuppressive Agents …, 1975 - Springer
… no OR on carbon 7 of Ring A The N in nogalamycin has two CHs groups attached. In nogalamycin N-oxide the N also has an 0 attached. Ring A becomes aromatic and the OH on …
Number of citations: 13 link.springer.com
PF Wiley, RB Kelly, EL Caron, VH Wiley… - Journal of the …, 1977 - ACS Publications
A combination of chemical degradation and spectral data has established the structure of nogalamyein to be that shown in 1. Nogalamyein (1) is an antitumor antibiotic produced by the …
Number of citations: 120 pubs.acs.org
LD Williams, M Egli, G Qi, P Bash… - Proceedings of the …, 1990 - National Acad Sciences
… nogalamycin contains an uncharged nogalose sugar and a methyl ester. At the other end nogalamycin … We report the crystal structure of nogalamycin bound to the self-complementary …
Number of citations: 137 www.pnas.org
M Claesson, V Siitonen, D Dobritzsch… - The FEBS …, 2012 - Wiley Online Library
The glycosyltransferase SnogD from Streptomyces nogalater transfers a nogalamine moiety to the metabolic intermediate 3′,4′‐demethoxynogalose‐1‐hydroxynogalamycinone …
Number of citations: 21 febs.onlinelibrary.wiley.com
S Torkkell, T Kunnari, K Palmu, P Mäntsälä… - Molecular Genetics and …, 2001 - Springer
… genetics of nogalamycin biosynthesis, a fragment from the previously cloned nogalamycin biosynthetic region was used as a probe to screen for nogalamycin biosynthetic genes in a …
Number of citations: 100 link.springer.com
S Torkkell, K Ylihonko, J Hakala, M Skurnik… - Molecular and General …, 1997 - Springer
The sno gene cluster in Streptomyces nogalater ATCC 27451 contains the nogalamycin biosynthesis genes. A set of plasmid constructions carrying fragments of the sno cluster that lie …
Number of citations: 68 link.springer.com
K Ylihonko, J Tuikkanen, S Jussila, L Cong… - Molecular and General …, 1996 - Springer
We have analyzed an anthracycline biosynthesis gene cluster fromStreptomyces nogalater. Based on sequence analysis, a contiguous region of 11 kb is deduced to include genes for …
Number of citations: 137 link.springer.com
BK Bhuyan, CG Smith - Proceedings of the National …, 1965 - National Acad Sciences
Results.-Effects of nogalamycin on cell 500 CONTROL growth: The inhibition of KB cell growth 400 by increasing concentrations of nogalamy-3000r0/m cmi is shownin Figure 1. Cell …
Number of citations: 153 www.pnas.org
SK Arora - Journal of the American Chemical Society, 1983 - ACS Publications
The crystal and molecular structure of a potent antitumor anthracycline antibiotic, nogalamycin (C39H47N016), has been determined, the absolute stereochemistry established, and a …
Number of citations: 111 pubs.acs.org
PF Wiley - Journal of Natural Products, 1979 - ACS Publications
Nogalamycin, an antitumor antibiotic, has been converted to a series of analogs by removal of the carbomethoxy group at C-10 and replacement of the neutral sugar at C-7 by other …
Number of citations: 34 pubs.acs.org

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